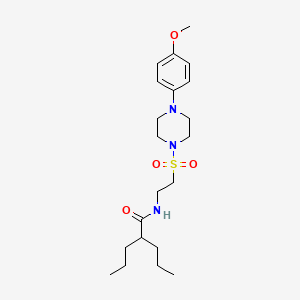
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is a common reaction in the synthesis of piperazine derivatives . Another reaction involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines .Aplicaciones Científicas De Investigación
Receptor Antagonism and Imaging Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide and its derivatives have been extensively studied for their potential applications in the field of neurology and pharmacology, particularly focusing on receptor antagonism and imaging. One significant area of research involves the development of piperazine derivatives as serotonin receptor antagonists, specifically targeting the 5-HT7 receptor. These compounds have shown promising IC50 values, indicating their potential efficacy in modulating serotonin-related functions, which could have implications for treating various neurological and psychiatric disorders (Yoon et al., 2008).
Radiolabeled Compounds for PET Imaging
The compound and its structurally related analogs have been utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Such compounds, like [18F]p-MPPF, have been explored for their ability to study serotonin 1A receptors in the brain, offering insights into the serotonergic system's role in various psychiatric and neurological conditions (Plenevaux et al., 2000).
Adenosine Receptor Antagonism
Research has also explored the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds have demonstrated subnanomolar affinity and high selectivity for the A2B adenosine receptors, highlighting their potential in studying adenosine-related physiological and pathological processes (Borrmann et al., 2009).
Structural and Chemical Studies
The structural and chemical properties of piperazine derivatives have been subjects of extensive investigation. Studies involving crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been conducted to understand the molecular interactions and stability of these compounds, which is crucial for their pharmacological application and development (Kumara et al., 2017).
Novel Therapeutic Applications
The exploration of novel therapeutic applications, including the study of selective serotonin receptor agonists for gastrointestinal motility and the potential treatment of cognitive disorders, has been a significant focus. Compounds such as SUVN-502 have been identified as clinical candidates for cognitive disorder treatment, demonstrating the diverse therapeutic potential of these chemical entities (Nirogi et al., 2017).
Direcciones Futuras
The future directions for research on “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide” and similar compounds could involve further exploration of their therapeutic potential. For example, alpha1-adrenergic receptors, which are known to interact with piperazine derivatives, are a significant target for new drug discovery .
Mecanismo De Acción
Target of Action
The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, and exhibits an affinity in the range from 22 nM to 250 nM . The interaction is likely to involve the compound acting as a ligand for the α1-ARs, leading to changes in the receptor’s activity.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a crucial role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s action on α1-ARs could potentially influence these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUSBTTFSNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)
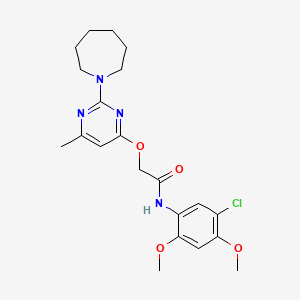
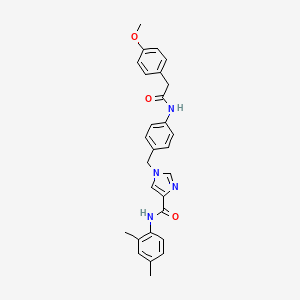
![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)
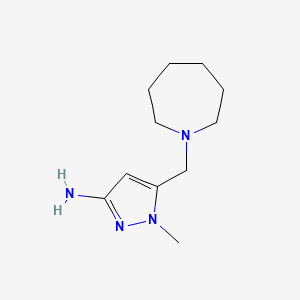

![(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2869142.png)

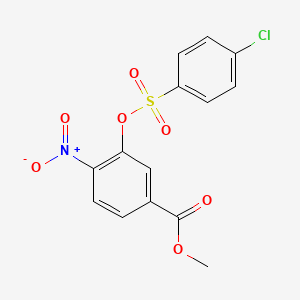
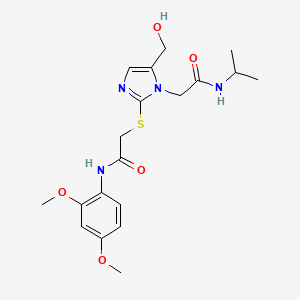
![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)
![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)
